N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine
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Overview
Description
The compound “N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine” is a complex organic molecule that contains a benzimidazole group and a quinazoline group. Benzimidazoles are a class of organic compounds that are structurally similar to benzene and imidazole, while quinazolines are a class of organic compounds that are structurally similar to quinoline but have an additional nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and nitrogen atoms. The benzimidazole and quinazoline groups would likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and nitrogen atoms would likely make the compound relatively stable and potentially reactive .Scientific Research Applications
Antibacterial Agents
Compounds similar to “N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE” have been synthesized and evaluated as potential antibacterial agents . They have shown promising activity against Staphylococcus aureus, a common bacterium that can cause a variety of infections.
Anticancer Agents
Benzimidazole derivatives, which include “N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine”, have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells .
Allosteric Activators of Human Glucokinase
Some benzimidazole derivatives have been synthesized and evaluated as allosteric activators of human glucokinase . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. Allosteric activators of this enzyme could potentially be used in the treatment of type-2 diabetes .
Anti-Inflammatory Agents
Compounds containing a benzimidazole moiety have been associated with anti-inflammatory activities . Inflammation is a biological response to harmful stimuli and plays a key role in many diseases.
Antifungal Agents
Benzimidazole derivatives have been associated with antifungal activities . Fungal infections, while often not life-threatening, can cause discomfort and lead to more serious complications if left untreated.
Antiprotozoal Agents
Compounds containing a benzimidazole moiety have been associated with antiprotozoal activities . Protozoal infections can cause a variety of diseases, including malaria and giardiasis.
Analgesic Agents
Benzimidazole derivatives have been associated with analgesic, or pain-relieving, activities . These compounds could potentially be used in the development of new pain medications.
Mechanism of Action
Target of Action
The primary targets of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies .
Mode of Action
This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the biological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic compounds .
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)26-22(23-17)27-21-24-18-9-5-6-10-19(18)25-21/h2-13H,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYZLVNNJGIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine |
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